molecular formula C14H10O4<br>C14H10O14 B1666695 Benzoyl peroxide CAS No. 94-36-0

Benzoyl peroxide

Cat. No. B1666695
CAS RN: 94-36-0
M. Wt: 242.23 g/mol
InChI Key: OMPJBNCRMGITSC-UHFFFAOYSA-N
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Description

Benzoyl Peroxide is an over-the-counter topical medication and is also an FDA-approved prescription medication for the treatment of acne vulgaris . It is bactericidal with activity against Cutibacterium acnes on the skin and within the hair follicles . It has mild sebostatic and keratolytic effects and is most effective when used combined with other acne vulgaris therapies .


Synthesis Analysis

Benzoyl peroxide can be prepared from the reaction between benzoyl chloride and hydrogen peroxide . Another method involves a three-step synthesis that includes a Grignard reaction to turn bromobenzene into benzoic acid, nucleophilic acyl substitution to transform the resulting carboxylic acid into an acid chloride, and the addition of H2O2/NaOH to the acid chloride to yield benzoyl peroxide .


Molecular Structure Analysis

Benzoyl peroxide is an organic compound belonging to the peroxide family and it consists of two benzyl rings which are coupled by a peroxide group . Its molecular formula is C14H10O4 .


Physical And Chemical Properties Analysis

Benzoyl peroxide is a colorless crystalline solid and its melting point lies between 104°C and 106°C . It is easily soluble in alcohol, ether, and water . Its molecular weight is 242.23 g/mol .

Scientific Research Applications

Microsponge Delivery System

Benzoyl Peroxide (BPO) has been incorporated into ethylcellulose microparticles to control its release to the skin, potentially reducing skin irritation while minimizing percutaneous absorption. This microsponge technology shows promise in optimizing drug delivery and reducing side effects associated with topical applications (Jelvehgari et al., 2006).

Tumor-Promoting Activity

BPO, a free radical-generating compound, has been investigated for its skin tumor-promoting activity. Studies show that it promotes papillomas and carcinomas when applied topically after initiation with 7,12-dimethylbenz[a]anthracene, indicating a need for cautious use of free radical-generating compounds (Slaga et al., 1981).

Anti-Inflammatory Actions

Research has explored the anti-inflammatory actions of BPO, specifically its effects on reactive oxygen species generation by leucocytes and the activity of protein kinase C and calmodulin. The findings suggest that BPO's clinical anti-inflammatory activity is unlikely mediated by these pathways, offering insights into its mechanism of action (Hegemann et al., 1994).

Niosomal Gel Development

Benzoyl peroxide has been entrapped in niosomes to enhance skin penetration and retention, demonstrating the potential of niosomal formulations in topical applications for prolonged drug release and increased drug retention in the skin (Vyas et al., 2011).

Microparticle Morphology

The morphology and characteristics of BPO microsponges were studied, showing that factors like drug:polymer ratio and stirring rate affect microsponge properties. These findings are crucial for optimizing microsponge-based drug delivery systems (Nokhodchi et al., 2007).

Incorporation into Adapalene-Loaded Microparticles

Incorporating BPO into adapalene-loaded solid lipid microparticles presents a promising approach to reduce side effects like skin redness and allergic reactions, showcasing advancements in combination therapy for acne treatment (Brammann & Müller-Goymann, 2019).

Safety Assessment for Carcinogenicity

A comprehensive safety assessment of topical benzoyl peroxide for over 30 years revealed no adverse effects related to skin carcinogenesis, highlighting its long-term safety profile in human use (Kraus et al., 1995).

Plaster Containing BPO Microsponges

A study developed a medical plaster containing BPO microsponges, exploring the potential of microsponge systems in the textile industry. This novel approach indicates the versatility of BPO applications in different fields (Atabay et al., 2020).

Safety And Hazards

Benzoyl peroxide is sensitive to heat, sparks, open flames, and hot surfaces . It may cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled . It also causes serious eye irritation .

Future Directions

Benzoyl peroxide has a proven track record of safety and efficacy for the treatment of acne . Recent discoveries have provided new methods of increasing the efficacy and tolerability of topical BPO, making it useful as monotherapy for mild acne or as an adjunct in the treatment of moderate to severe acne vulgaris .

properties

IUPAC Name

benzoyl benzenecarboperoxoate
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InChI

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
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InChI Key

OMPJBNCRMGITSC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2
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Molecular Formula

C14H10O4
Record name BENZOYL PEROXIDE
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DSSTOX Substance ID

DTXSID6024591
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Molecular Weight

242.23 g/mol
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Physical Description

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999), Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH], Solid, WHITE CRYSTALS OR POWDER., Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor.
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Boiling Point

Decomposes explosively (NTP, 1992), Decomposes explosively above melting point. Does not reach boiling point., Explodes, decomposes explosively, Decomposes explosively
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Flash Point

176 °F (NIOSH, 2023), 176 °F, 80 °C
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), <1%, In water, 9.10 mg/L at 25 °C, Sparingly soluble in water, Slightly soluble in water, Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil, For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page., 0.0091 mg/mL at 25 °C, Solubility in water: poor
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Density

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.3340 at 25 °C, 1.3 g/cm³, 1.33
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.0000706 [mmHg], VP: < 0.1 torr at 20 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Mechanism of Action

Acne vulgaris is caused by inflammation in the pilosebaceous gland. Acne is generally caused by increased excretion of sebum from pilosebaceous glands, endocrine factors such as androgenic hormones, keratin developing around follicles, bacterial growth, and inflammation. These factors contribute to the formation of comedones (whiteheads and blackheads). The peroxide bond of benzoyl peroxide is cleaved to form 2 benzoyloxy radicals. These radicals interact nonspecifically with bacterial proteins, interfering with their function, and survival of the bacteria. Over time, free radical interactions with bacterial proteins lead to decreased keratin and sebum around follicles. Benzoyl peroxide can also increase the turnover rate of epithelial cells, leading to skin peeling, and breaking down comedones.
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Product Name

Benzoyl Peroxide

Color/Form

Crystals, White, granular crystalline solid, Orthorhombic prisms from ether, Colorless to white crystals or a granular powder.

CAS RN

94-36-0
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Record name Benzoyl peroxide [USAN:USP]
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Record name BENZOYL PEROXIDE
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Record name Peroxide, dibenzoyl
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Record name Benzoyl peroxide
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Record name Dibenzoyl peroxide
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Record name Benzoyl peroxide
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Record name BENZOYL PEROXIDE
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Melting Point

217 to 221 °F (decomposes) (NTP, 1992), 104.5 °C, 106 - 108 °C, 217 °F
Record name BENZOYL PEROXIDE
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Synthesis routes and methods I

Procedure details

One liter of water in a glass vessel of a capacity of 5 liters is cooled to 4° C. with ice. 75 g of Na2O2 are dissolved in water with agitation and cooling. Subsequently, a mixture prepared in advance from 260 g benzoyl chloride and 200 g of a commercially available desensitizing agent on the basis of phthalic ester (Ultramoll TGN, from the firm Bayer A. G., Leverkusen) is added drop by drop to the sodium peroxide solution within 20 minutes. During the first 10 minutes the temperature is held at about 8° C. by means of the addition of ice. During the following 10 minutes ice is added so that the temperature can slowly rise to 15° C. Subsequently, the reaction mixture is for 1/2 hour allowed to continue reacting while being agitated, and 12 g of zinc stearate are stirred into the reaction mixture. The pasty constituents are separated from the excess liquid in a centrifuge with settling sump. After two washing cycles and dehydration by means of a centrifuge one obtains a homogeneous, stable benzoyl peroxide paste with about 50% peroxide, 43% desensitizing agent and a remainder of water and zinc stearate. The paste has a viscosity of 1800 poise.
[Compound]
Name
Na2O2
Quantity
75 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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260 g
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Reaction Step Two
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phthalic ester
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12 g
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Reaction Step Six

Synthesis routes and methods II

Procedure details

Giving Benzoyl Peroxide as Major Product: A beaker was loaded with 1.23 g ~85% KOH pellets (19 mmoles) dissolved up to 15.9 ml with water, 2.04 ml of 30% aqueous hydrogen peroxide (20 mmoles), 50 ml of Freon® E1, and 2.32 ml of benzoyl chloride (20 mmoles) with ice bath cooling. An ultrasonic horn connected to a 40 Khz, 150 watt Dukane power source was started up at maximum power and lowered into the reaction mixture. After 25 seconds, ultrasonication was stopped, the solids filtered off, washed with water, and sucked dry on the filter. This gave 1.52 g of white solid, a 63% yield of benzoyl peroxide based on starting benzoyl chloride. The filtrate was brought to pH ~1 by the addition of concentrated sulfuric acid and then extracted three times with methylene chloride. The three methylene chloride extracts had a combined volume of 80 ml, 10.0 ml of which took 0.2 ml of 0.1N thiosulfate in iodometric peroxide titration. The failure to find significant amounts of peroxide in the methylene chloride extracts indicates that little if any benzoyl hydroperoxide [C6H5 (C=O)OOH] was formed during the reaction.
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1.23 g
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reactant
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2.04 mL
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2.32 mL
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Yield
63%

Synthesis routes and methods III

Procedure details

70 Parts by weight of a powdery polyphenylene sulfide resin (Tohpren T-4 produced by Tohpren Co., Ltd ; average particle size, 50 μm), 30 parts by weight of a polyester composed of cyclohexanedimethanol and terephtalic acid (polycyclohexanedimethylene terephthalate (hereinafter referred to as PCT); [η]=0.9), which is a thermopalstic polyester, 12 parts by weight of an unsaturated polyester obtained from ethylene glycol and maleic acid anhydride ([η]=0.2), 6 parts by weight of styrene and 1 part by weight of benzoyl peroxide were mixed. The mixture was extruded through a twin-screw extruder (Werner Pfleiderer 30 Φ) at a barrel temperature of 30° C. and pelletized on a pelletizer.
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polyphenylene sulfide
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polyester
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Synthesis routes and methods IV

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.
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5-nitro
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Reaction Step Six

Synthesis routes and methods V

Procedure details

A monomeric mixture (950 parts) consisting of 530 parts of methyl methacrylate, 300 parts of ethyl acrylate, 100 parts of β-hydroxyethyl methacrylate and 20 parts of diethylaminoethyl methacrylate was prepared. A reactor equipped with a stirrer, a thermometer, a condenser and a nitrogen gas inlet tube was charged with 100 parts of the alkyl resin obtained in Referential Example A, 130 parts of toluene, 150 parts of butyl acetate, 400 parts of the above-prepared monomeric mixture and 2 parts of benzoyl peroxide. The temperature was raised to 110° C., and the mixture was maintained at 110° C. for 1 hour, followed by adding 470 parts of toluene. The temperature was again raised to 110° C., and a mixture consisting of 550 parts of the remainder of the monomeric mixture, 200 parts of toluene and 20 parts of benzoyl peroxide was added dropwise at 110° C. over the course of 3 hours. After the addition, the mixture was maintained for 8 hours to afford a solution of a modified copolymer having an involatile content of 50.8%, a Gardner viscosity of Y-Z, Mn of 13,000 and Mw/Mn of 8.4.
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530
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl peroxide
Reactant of Route 2
Reactant of Route 2
Benzoyl peroxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzoyl peroxide
Reactant of Route 4
Reactant of Route 4
Benzoyl peroxide
Reactant of Route 5
Benzoyl peroxide
Reactant of Route 6
Benzoyl peroxide

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